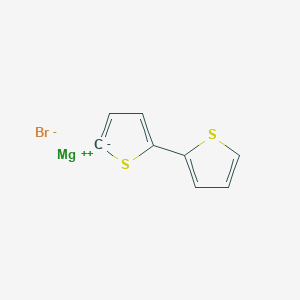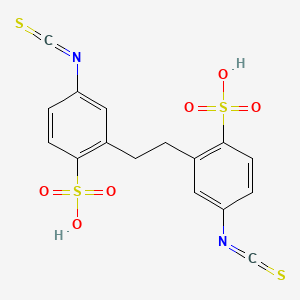
2,2'-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) typically involves the reaction of 4-isothiocyanatobenzenesulfonic acid with ethane-1,2-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Known for its use in organic synthesis and as an intermediate in the production of other chemicals.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Utilized in the synthesis of brominated compounds and as a reagent in organic reactions.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) stands out due to its dual functional groups (isothiocyanate and sulfonic acid), which provide a unique combination of reactivity and solubility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Properties
CAS No. |
137911-08-1 |
|---|---|
Molecular Formula |
C16H12N2O6S4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-isothiocyanato-2-[2-(5-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O6S4/c19-27(20,21)15-5-3-13(17-9-25)7-11(15)1-2-12-8-14(18-10-26)4-6-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24) |
InChI Key |
IWGQZCQVMWPBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)CCC2=C(C=CC(=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


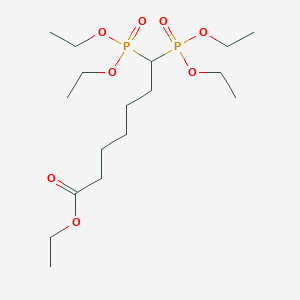
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
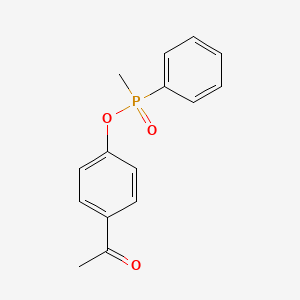
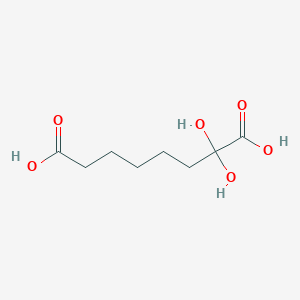
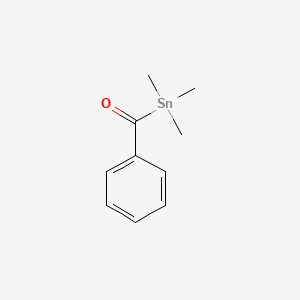
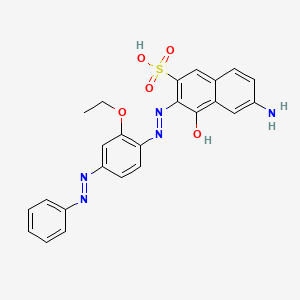
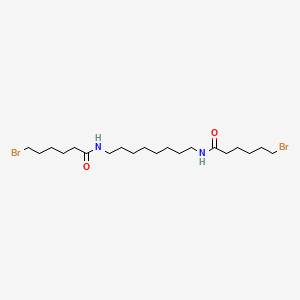
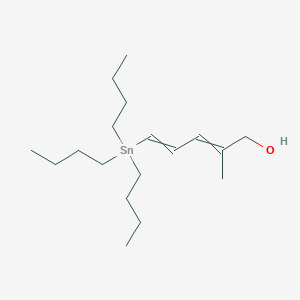
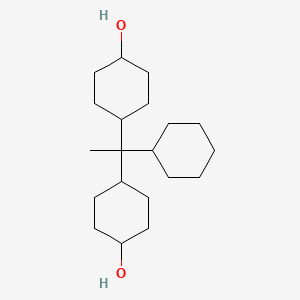
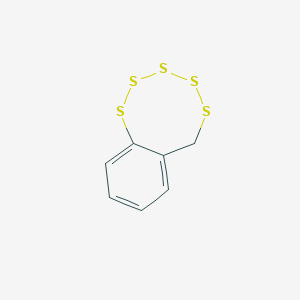

![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
